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molecular formula C15H12N2O2S B2426569 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid CAS No. 97305-32-3

2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid

Cat. No. B2426569
M. Wt: 284.33
InChI Key: BVDVEYISIGMGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04520196

Procedure details

An acetone solution of 13.5 g (0.09M) of 2-mercaptobenzimidazole and 19.4 g (0.09M) of α-bromophenylacetic acid containing 10 ml glacial acetic acid is heated for 3 hours. The solid HBr salt upon removal of the solvent is disproportionated by stirring in 1 L of water. The crude material is recrystallied from aqueous acetone. The recrystallized material weighs 24.0 g (92% yield) and melts at 187°-8° C. dec.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Br[CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:13]([OH:15])=[O:14]>CC(C)=O>[NH:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[S:1][CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
10 mL
Type
reactant
Smiles
BrC(C(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring in 1 L of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid HBr salt upon removal of the solvent

Outcomes

Product
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)SC(C(=O)O)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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